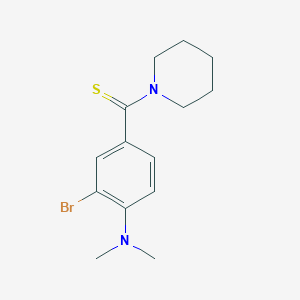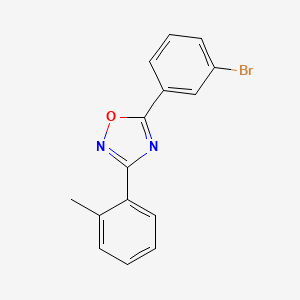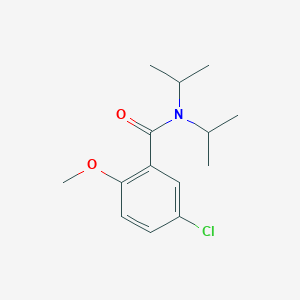![molecular formula C15H13ClN2O2 B5814149 N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5814149.png)
N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as CB-3-MA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
科学研究应用
N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications, including its anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for preventing the growth and spread of cancer.
作用机制
The mechanism of action of N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This ultimately leads to the inhibition of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, which is the process of forming new blood vessels. Angiogenesis is essential for tumor growth and metastasis, and the inhibition of angiogenesis can prevent the growth and spread of cancer cells. This compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation and pain associated with various diseases.
实验室实验的优点和局限性
N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has several advantages for lab experiments, including its high solubility in water and its ability to inhibit cancer cell growth at low concentrations. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited bioavailability.
未来方向
There are several future directions for the research and development of N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide. One direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs. Another direction is to explore the potential of this compound as a treatment for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of this compound to improve its yield and bioavailability.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its mechanism of action involves the inhibition of tubulin polymerization, which leads to the inhibition of cancer cell growth and induces apoptosis. This compound has several advantages for lab experiments, including its high solubility in water and its ability to inhibit cancer cell growth at low concentrations. However, further research is needed to optimize its synthesis method and explore its potential as a combination therapy and treatment for other diseases.
合成方法
N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 3-methylbenzenecarboximidamide in the presence of a base. Another method involves the reaction of 2-chlorobenzoyl isocyanate with 3-methylbenzenecarboximidamide in the presence of a base. The yield of this compound using these methods is around 70-80%.
属性
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-5-4-6-11(9-10)14(17)18-20-15(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPHWAZHNJITCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=CC=C2Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(2,4-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5814080.png)

![N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5814097.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5814111.png)



![1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)
![3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814153.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5814157.png)
![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)
![4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5814173.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)